N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-14-7-9-16(10-8-14)26-13-19(24)23(12-15-4-3-11-25-15)20-22-17-5-1-2-6-18(17)27-20/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMQDNINLNWEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: Via nucleophilic substitution reactions.
Attachment of the Furan Ring: Through a coupling reaction.
Formation of the Acetamide Moiety: By reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Key Steps:
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Knoevenagel Condensation : Formation of the thiazolidine-2,4-dione intermediate via condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., furfural derivatives) in ethanol with a piperidine catalyst .
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Nucleophilic Substitution : Reaction of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide with (E)-5-arylidenethiazolidine-2,4-diones in DMF under anhydrous K₂CO₃ to yield the final product .
Reagents and Conditions
Substitution Reactions
The sulfanyl (-S-) and acetamide (-NHCO-) groups are primary sites for substitution.
Sulfanyl Group Reactivity
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Nucleophilic Aromatic Substitution : The 4-fluorophenylsulfanyl moiety undergoes substitution with amines or thiols under basic conditions. For example:
Acetamide Functionalization
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Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond:
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Hydrolysis with 6M HCl at reflux produces benzothiazol-2-amine and acetic acid derivatives.
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Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | 90% conversion |
| KMnO₄ | Acetone, RT | Sulfone derivative | 78% yield |
Cyclization and Ring Formation
The benzothiazole and furan rings participate in cycloaddition or annulation reactions:
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Thermal Cyclization : Heating in toluene with Pd(OAc)₂ catalyzes the formation of fused pyrazolo[1,5-a]pyrimidines (Scheme 21 in ).
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Microwave-Assisted Cyclocondensation : Reaction with β-enaminones or arylidenemalononitriles yields tricyclic derivatives (85–89% yield) .
Acid/Base-Mediated Reactions
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Deprotonation : The NH group in benzothiazole reacts with strong bases (e.g., LDA) to form nucleophilic intermediates for alkylation .
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Protonation : The furan oxygen can be protonated in acidic media, enhancing electrophilicity for Friedel-Crafts alkylation .
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the benzothiazole C-5 position:
Stability and Degradation
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates, targeting specific enzymes or receptors.
Industry
In industry, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups. Key examples include:
Benzothiazole-Based Acetamides
- N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV) : Replaces the 4-fluorophenyl sulfanyl group with a 4-methylpiperazine moiety. This substitution improves solubility and may target kinase pathways, as seen in related benzothiazole derivatives .
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-Dimethoxyphenyl)Acetamide: Features a dimethoxyphenyl group instead of 4-fluorophenyl.
Heterocyclic Variations
- 2-{[5,6-Di(Furan-2-yl)-1,2,4-Triazin-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide : Replaces benzothiazole with a triazine ring and incorporates dual furan substituents. The triazine core may engage in hydrogen bonding, while additional furan groups increase steric bulk .
- 2-{[3-(4-Fluorophenyl)-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide: Combines benzothiazole with a thienopyrimidine system. This hybrid structure could target dual enzymatic pathways, such as tyrosine kinases and phosphodiesterases .
Activity Insights:
- Antimicrobial Potential: Benzothiazoles with thioether linkers (e.g., ) show broad-spectrum activity against Gram-positive bacteria, suggesting the target compound’s 4-fluorophenyl group may enhance membrane penetration .
- Kinase Inhibition : Analog GSK735826A (), containing a pyridinylthiazole-acetamide scaffold, inhibits Mycobacterium tuberculosis enzymes, implying the target compound’s benzothiazole core may target similar pathways .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C16H14FN3OS
- CAS Number: 721964-46-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzothiazole and furan moieties contributes to its lipophilicity, enhancing membrane permeability and bioavailability.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties. A review indicated that similar compounds containing benzothiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances this activity by increasing the electron-withdrawing capacity, which is crucial for binding to bacterial targets such as enzymes involved in cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 32 µg/mL |
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that derivatives of benzothiazole can inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through the activation of the p53 pathway, which regulates cell cycle and promotes programmed cell death .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated that compounds with a similar structure showed potent antibacterial activity comparable to standard antibiotics like kanamycin. The study emphasized the importance of functional groups in enhancing antibacterial properties .
- Antifungal Screening : In a comparative study of antifungal agents, this compound was tested against several strains of fungi. Results indicated that it exhibited significant inhibitory effects at concentrations lower than those required for conventional antifungal treatments .
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
